1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-2-16-10-6-7-11-23(16)17(24)12-15-13-26-19(21-15)22-18(25)20-14-8-4-3-5-9-14/h3-5,8-9,13,16H,2,6-7,10-12H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKTUXNFSZDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where 2-ethylpiperidine reacts with suitable electrophiles.
Coupling with Phenylurea: The final step involves the coupling of the thiazole-piperidine intermediate with phenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated thiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Activity: Thiazole derivatives, including this compound, have shown promising antimicrobial properties against various pathogens.
Anticancer Research: The compound’s ability to inhibit certain enzymes makes it a candidate for anticancer drug development.
Industry:
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, disrupting cellular processes.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.
Molecular Targets and Pathways:
Kinases: Inhibition of kinases involved in cell proliferation and survival.
Proteases: Inhibition of proteases that play a role in disease progression.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Physicochemical Data
*Estimated based on analogues.
Key Observations :
- Synthetic Efficiency : Yields for phenylurea-thiazole derivatives vary widely (54–78%), with piperazine-linked compounds (e.g., 1f, 3a) showing higher efficiency (~70–75%) than simpler analogues like 8i (54%) .
- Thermal Stability : Higher melting points (>190°C) correlate with increased structural complexity (e.g., 3a: 243–245°C) .
Key Observations :
- Antitumor Potential: The target compound’s phenylurea and thiazole motifs are shared with compound 13, a potent CSF1R inhibitor (IC50 <10 nM), suggesting possible kinase-targeting activity .
- Enzyme Inhibition : Thiazole-hydrazone derivatives (e.g., 20) show MAO-B selectivity, but the target compound’s piperidine group may redirect activity toward other enzymes (e.g., proteases or cytochrome P450 isoforms) .
- Antimicrobial Activity : While the target compound lacks indole or oxalamide groups (as in 6b), its thiazole core could still confer moderate antimicrobial properties .
Structural-Activity Relationship (SAR) Insights
- Piperidine vs. Piperazine : Piperidine-containing compounds (target) may exhibit better metabolic stability than piperazine derivatives (1f, 3a), as piperazines are prone to oxidation .
- Urea Substitution : The phenylurea group (common in all compounds) is critical for hydrogen bonding with biological targets (e.g., kinases or MAO-B), while substituents like trifluoromethyl (1f) enhance potency .
Biological Activity
The compound 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a derivative of phenylurea known for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The primary mechanism of action for this compound involves its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is crucial in the metabolism of tryptophan, leading to immune modulation and tumor progression. By inhibiting IDO1, the compound may enhance anti-tumor immunity and improve responses to cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that phenylurea derivatives exhibit significant inhibitory activity against IDO1. For instance, compounds similar to This compound were shown to have IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent activity .
Table 1: Inhibitory Activity of Phenylurea Derivatives Against IDO1
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Compound i12 | 0.1 | IDO1 only |
| Compound i23 | 0.6 | IDO1 only |
| Compound i24 | 0.5 | IDO1 only |
In Vivo Studies
In vivo evaluations revealed that compound i12 , a close analog, administered at doses of 15 mg/kg and 30 mg/kg , resulted in tumor growth inhibition (TGI) rates of 40.5% and 34.3% , respectively, in mouse models . These findings suggest that similar compounds could possess significant anti-tumor effects when tested in clinical settings.
Case Studies
A notable case study involved the application of phenyl urea derivatives in a B16F10 subcutaneous xenograft model. The study reported that the administration of these compounds led to a marked reduction in tumor size without significant adverse effects on body weight or general health of the subjects .
Pharmacokinetics
Pharmacokinetic studies indicated that compound i12 exhibited moderate plasma clearance (22.45 mL/min/kg), a half-life of 11.2 hours , and high oral bioavailability (87.4%). These properties are critical for ensuring effective therapeutic levels are maintained over time .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-(2-(2-Ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea?
The compound can be synthesized via a multi-step approach. A general method involves reacting a thiazole intermediate (e.g., 4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-amine) with phenyl isocyanate under reflux in a polar aprotic solvent like pyridine or DMF. The reaction typically requires 6–12 hours at 80–100°C, followed by purification via recrystallization (ethanol/water mixtures) or column chromatography . Key challenges include controlling regioselectivity during thiazole functionalization and ensuring anhydrous conditions to prevent side reactions.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- X-ray crystallography : For unambiguous confirmation of the 3D structure (employ SHELXL for refinement ).
- NMR spectroscopy : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify the thiazole ring, urea linkage, and ethylpiperidinyl substituent.
- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak (e.g., calculated exact mass: 428.11 g/mol for CHNOS) .
Q. What are the recommended protocols for assessing its solubility and stability in biological assays?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
- Stability : Incubate the compound in simulated physiological conditions (37°C, pH 7.4) for 24–72 hours. Analyze degradation products using LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
Advanced Research Questions
Q. How can contradictory crystallographic data arising from disordered ethylpiperidinyl groups be resolved?
Disordered moieties are common in flexible aliphatic chains. Strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- Twinning refinement in SHELXL for overlapping electron densities .
- DFT calculations to compare experimental and theoretical bond lengths/angles, ensuring geometric plausibility .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of analogs?
- Variable substituent libraries : Synthesize analogs with modifications to the phenylurea or ethylpiperidinyl groups.
- Biological assays : Use dose-response curves (e.g., IC determination in enzyme inhibition assays) paired with computational docking (AutoDock Vina) to correlate activity with steric/electronic features .
- Statistical modeling : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing bioactivity .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
Contradictions may arise from dynamic processes (e.g., tautomerism in solution vs. solid-state rigidity). Mitigate by:
- VT-NMR : Analyze temperature-dependent chemical shifts to detect conformational changes.
- Solid-state NMR : Compare with X-ray data to resolve discrepancies in bond geometry .
Q. What strategies address low yield in the coupling of the thiazole and urea moieties?
- Catalytic optimization : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for improved efficiency.
- Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl on the piperidine nitrogen) to prevent side reactions .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
